molecular formula C22H19NO6 B2715050 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one CAS No. 2034475-20-0

4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

Cat. No.: B2715050
CAS No.: 2034475-20-0
M. Wt: 393.395
InChI Key: QQSLKWZJGFLNLK-UHFFFAOYSA-N
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Description

4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a pyrrolidine ring linked via a 2-oxoethoxy bridge. The pyrrolidine moiety is further functionalized with a benzo[d][1,3]dioxol-5-yl group, a methylenedioxyphenyl substituent known for enhancing biological activity in medicinal compounds .

Properties

IUPAC Name

4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c24-21(12-26-19-10-22(25)29-17-4-2-1-3-16(17)19)23-8-7-15(11-23)14-5-6-18-20(9-14)28-13-27-18/h1-6,9-10,15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSLKWZJGFLNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC(=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the benzo[d][1,3]dioxole and pyrrolidine units: This step often involves a palladium-catalyzed C-N cross-coupling reaction.

    Formation of the chromen-2-one core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions that are electronically activated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Preliminary studies suggest potential anticancer and anti-inflammatory properties, making it a candidate for drug development.

    Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues in the 2H-Chromen-2-one Family

Several 2H-chromen-2-one derivatives share structural similarities with the target compound, differing primarily in substituents on the aryl or heterocyclic groups:

Compound Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound Benzo[d][1,3]dioxol-5-yl, pyrrolidine Not reported Not reported Pyrrolidine linker, methylenedioxy group -
Compound 13 Benzo[d][1,3]dioxol-5-yl 168–170 32 Simple aryl substitution
Compound 14 3,4-Dimethoxyphenyl 127–129 55 Methoxy groups enhance lipophilicity
Compound 15 3,4,5-Trimethoxyphenyl 122–124 35 Increased methoxy substitution
Compound 16 Phenyl, 7-hydroxy 217–219 92 Hydroxyl group improves solubility

Key Observations :

  • The target compound’s benzo[d][1,3]dioxol-5-yl group mirrors Compound 13, but the addition of a pyrrolidine-oxoethoxy chain likely alters pharmacokinetic properties, such as membrane permeability and metabolic stability .
  • Methoxy-substituted derivatives (Compounds 14–15) exhibit lower melting points, suggesting reduced crystallinity compared to hydroxylated analogues (Compound 16) .

Pyrrolidine-Containing Analogues

Pyrrolidine rings are common in bioactive molecules due to their conformational rigidity and hydrogen-bonding capacity:

Compound Core Structure Substituents Yield (%) Biological Relevance Reference
Target Compound Chromen-2-one + pyrrolidine Benzo[d][1,3]dioxol-5-yl - Potential dual orexin receptor antagonism
Compound 7 () Pyrrolidine-3-carboxylate 4-Methoxyphenyl, benzo[d][1,3]dioxol 60 Intermediate in endothelin antagonist synthesis
Compound 27 () Thiazole-pyrrolidine 3,4-Dimethoxybenzyl 60 Dual orexin receptor antagonist (IC₅₀ < 100 nM)

Key Observations :

  • The target compound’s pyrrolidine-oxoethoxy chain may mimic the bioactive conformations observed in Compound 27, which shows potent receptor binding .
  • Stereochemistry (e.g., S-configuration in Compound 27) is critical for activity, suggesting that the target compound’s stereochemical arrangement warrants further investigation .

Coumarin Derivatives with Heterocyclic Modifications

Coumarin-thiazolidinone hybrids highlight the impact of additional heterocycles:

Compound () Substituents Melting Point (°C) Yield (%) Functional Groups
4f Thiazolidinone, benzochromenone 228–230 92 Carboxylic acid, lactone, amide
4g 8-Methoxycoumarin, thiazolidinone 206–208 81 Methoxy group, C-O-C linkage

Key Observations :

  • High yields (81–92%) in these derivatives contrast with lower yields in benzo[d][1,3]dioxol-5-yl-containing compounds (e.g., 13–24% in ), possibly due to optimized multicomponent synthesis routes .
  • The target compound’s lack of a thiazolidinone moiety may reduce hydrogen-bonding interactions compared to 4f and 4g, affecting solubility and target binding .

Biological Activity

The compound 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities , particularly in the fields of anticancer and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23NO4C_{20}H_{23}NO_4 with a molecular weight of approximately 353.41 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chromenone scaffold, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For example, a study synthesized various benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Notably, compounds similar to our target compound showed promising results:

  • Compound 2a exhibited potent anticancer activity against the Hep3B liver cancer cell line with an IC50 value significantly lower than that of standard drugs like doxorubicin.
  • The mechanism of action involved cell cycle arrest in the G2-M phase, indicating its potential as an effective anticancer agent.
CompoundCell LineIC50 (µM)Mechanism of Action
2aHep3B1625.8G2-M phase arrest
DoxorubicinHep3B7.4G2-M phase arrest

Antioxidant Activity

In addition to its anticancer potential, the compound also exhibits antioxidant properties. The antioxidant activity was assessed using the DPPH radical scavenging assay, where the synthesized compounds were compared to Trolox, a standard antioxidant:

  • Compounds derived from benzodioxole showed varying degrees of antioxidant activity, with some exhibiting IC50 values comparable to Trolox.
CompoundIC50 (µM)Comparison with Trolox
2a39.85Lower than Trolox (7.72 µM)
2b79.95Lower than Trolox (7.72 µM)

Study on Benzodioxole Derivatives

A pivotal study published in Heterocyclic Communications focused on synthesizing and evaluating benzodioxole derivatives for their anticancer and antioxidant activities. The authors reported that compounds containing amide groups showed enhanced cytotoxicity against Hep3B cells compared to other derivatives:

  • Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 2a led to a significant decrease in the fraction of cells in the G1 phase and an increase in G2-M phase arrest.
  • Alpha-Fetoprotein (AFP) Levels : The study also measured AFP levels as a biomarker for liver cancer progression, noting that treatment with compound 2a significantly reduced AFP secretion.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

  • In vivo models to assess efficacy and safety.
  • Mechanistic studies to elucidate pathways affected by the compound.
  • Structure-activity relationship (SAR) studies to optimize potency.

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